(2Z)-2-{[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]imino}-3-(thiophen-2-ylmethyl)-1,3-thiazolidin-4-one
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Overview
Description
(2Z)-2-{[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]imino}-3-(thiophen-2-ylmethyl)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-{[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]imino}-3-(thiophen-2-ylmethyl)-1,3-thiazolidin-4-one typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a suitable α,β-unsaturated carbonyl compound.
Introduction of the 4-chlorobenzyl group: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction.
Formation of the thiazolidinone ring: The thiazolidinone ring can be formed by the cyclization of a thiourea derivative with a suitable α-haloketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-{[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]imino}-3-(thiophen-2-ylmethyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: The compound could be investigated for its potential as a therapeutic agent.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2Z)-2-{[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]imino}-3-(thiophen-2-ylmethyl)-1,3-thiazolidin-4-one would depend on its specific biological activity. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Other thiazolidinone derivatives with similar structures and biological activities.
Pyrazoles: Compounds containing the pyrazole ring, which may exhibit similar biological properties.
Thiophenes: Compounds containing the thiophene ring, known for their diverse chemical reactivity.
Uniqueness
The uniqueness of (2Z)-2-{[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]imino}-3-(thiophen-2-ylmethyl)-1,3-thiazolidin-4-one lies in its specific combination of functional groups and the resulting biological activities. Its structure allows for a range of chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C18H15ClN4OS2 |
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Molecular Weight |
402.9 g/mol |
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]imino-3-(thiophen-2-ylmethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15ClN4OS2/c19-14-5-3-13(4-6-14)9-22-10-15(8-20-22)21-18-23(17(24)12-26-18)11-16-2-1-7-25-16/h1-8,10H,9,11-12H2 |
InChI Key |
ZXVHOKYLHUEXPY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=NC2=CN(N=C2)CC3=CC=C(C=C3)Cl)S1)CC4=CC=CS4 |
Origin of Product |
United States |
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